molecular formula C10H13Cl2NO2 B13270178 2-{[(3,5-Dichlorophenyl)methyl]amino}propane-1,3-diol

2-{[(3,5-Dichlorophenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13270178
M. Wt: 250.12 g/mol
InChI Key: CSYWSUROIBBSPF-UHFFFAOYSA-N
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Description

2-{[(3,5-Dichlorophenyl)methyl]amino}propane-1,3-diol is an organic compound with the molecular formula C10H13Cl2NO2. This compound is characterized by the presence of a dichlorophenyl group attached to an amino-propane-diol backbone. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-Dichlorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3,5-dichlorobenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The reaction conditions are carefully monitored, and the product is purified using techniques such as crystallization or chromatography to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-Dichlorophenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

2-{[(3,5-Dichlorophenyl)methyl]amino}propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-{[(3,5-Dichlorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1,3-propanediol: This compound has a similar backbone but lacks the dichlorophenyl group.

    3-Amino-1,2-propanediol: Another similar compound with a different substitution pattern on the propane-diol backbone.

Uniqueness

2-{[(3,5-Dichlorophenyl)methyl]amino}propane-1,3-diol is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

2-[(3,5-dichlorophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H13Cl2NO2/c11-8-1-7(2-9(12)3-8)4-13-10(5-14)6-15/h1-3,10,13-15H,4-6H2

InChI Key

CSYWSUROIBBSPF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CNC(CO)CO

Origin of Product

United States

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